Cas no 13551-90-1 (1-(2,3-Epoxypropyl)-2-nitroimidazole)

1-(2,3-Epoxypropyl)-2-nitroimidazole structure
13551-90-1 structure
商品名:1-(2,3-Epoxypropyl)-2-nitroimidazole
CAS番号:13551-90-1
MF:C6H7N3O3
メガワット:169.13808
CID:900722
PubChem ID:329765426

1-(2,3-Epoxypropyl)-2-nitroimidazole 化学的及び物理的性質

名前と識別子

    • 2-nitro-1-(oxiran-2-ylmethyl)-1H-imidazole
    • 1-(2,3-EPOXYPROPYL)-2-NITROIMIDAZOLE
    • (+/-)-2-nitro-1-(oxiran-2-ylmethyl)-1H-imidazole
    • 1-(2',3'-Epoxypropyl)-2-nitroimidazole
    • 1-(Oxiranylmethyl)-2-nitro-1H-imidazole
    • 1-(oxiranylmethyl)-2-nitroimidazole
    • 1-Oxiranylmethyl-2-nitroimidazole
    • 2-nitro-1-(2-oxiranylmethyl)-1H-imidazole
    • 2-Nitro-1-(oxiranylmethyl)-1H-imidazole
    • 2-nitro-1-oxiranylmethyl-1H-imidazole
    • AC1L7GHQ
    • AGN-PC-00FS96
    • NSC342688
    • 2-nitro-1-(oxiran-2-ylmethyl)imidazole
    • NSC-342688
    • DTXSID60319241
    • G83492
    • SYFMSLVOHQZYEB-UHFFFAOYSA-N
    • 13551-90-1
    • 1-Oxiranylmethyl-2-nitroimidazole; NSC 342688
    • SCHEMBL1614716
    • CS-0445291
    • 2-Nitro-1-(oxiranylmethyl)-1H-imidazole; 1-(2,3-Epoxypropyl)-2-nitro-imidazole; 2-Nitro-1-(2-oxiranylmethyl)-1H-imidazole; 1-(Oxiranylmethyl)-2-nitro-1H-imidazole;
    • 1-(2,3-Epoxypropyl)-2-nitroimidazole, 97%
    • DS-013506
    • 1H-Imidazole, 2-nitro-1-(oxiranylmethyl)-
    • 1-(2,3-Epoxypropyl)-2-nitroimidazole
    • MDL: MFCD20527194
    • インチ: InChI=1S/C6H7N3O3/c10-9(11)6-7-1-2-8(6)3-5-4-12-5/h1-2,5H,3-4H2
    • InChIKey: SYFMSLVOHQZYEB-UHFFFAOYSA-N
    • ほほえんだ: C1=CN(CC2CO2)C(=N1)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 169.04881
  • どういたいしつりょう: 169.04874109g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 193
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 76.2Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.1

じっけんとくせい

  • ゆうかいてん: 50-55 °C
  • フラッシュポイント: 華氏温度:>230°f
    摂氏度:>110°c
  • PSA: 73.49
  • LogP: 0.71330

1-(2,3-Epoxypropyl)-2-nitroimidazole セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H302
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 22
  • 危険物標識: Xn
  • ちょぞうじょうけん:2-8°C

1-(2,3-Epoxypropyl)-2-nitroimidazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H66536-1g
1-(2,3-Epoxypropyl)-2-nitroimidazole, 97%
13551-90-1 97%
1g
¥13114.00 2023-03-09
TRC
B592583-1g
1-(2,3-Epoxypropyl)-2-nitroimidazole
13551-90-1
1g
$ 287.00 2023-09-08
TRC
B592583-500mg
1-(2,3-Epoxypropyl)-2-nitroimidazole
13551-90-1
500mg
$ 173.00 2023-04-18
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
740624-250MG
1-(2,3-Epoxypropyl)-2-nitroimidazole
13551-90-1
250mg
¥1092.63 2023-11-25
TRC
B592583-250mg
1-(2,3-Epoxypropyl)-2-nitroimidazole
13551-90-1
250mg
$ 121.00 2023-09-08
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H66536-250mg
1-(2,3-Epoxypropyl)-2-nitroimidazole, 97%
13551-90-1 97%
250mg
¥4372.00 2023-03-09
TRC
B592583-100mg
1-(2,3-Epoxypropyl)-2-nitroimidazole
13551-90-1
100mg
$ 92.00 2023-04-18

1-(2,3-Epoxypropyl)-2-nitroimidazole 関連文献

  • 1. The synthesis of novel polyamine–nitroimidazole conjugates designed to probe the structural specificities of the polyamine uptake system in A549 lung carcinoma cells
    Adam Q. Siddiqui,Louise Merson-Davies,Paul M. Cullis J. Chem. Soc. Perkin Trans. 1 1999 3243

1-(2,3-Epoxypropyl)-2-nitroimidazoleに関する追加情報

Professional Introduction to Compound with CAS No. 13551-90-1 and Product Name: 2-nitro-1-(oxiran-2-ylmethyl)-1H-imidazole

The compound with the CAS number 13551-90-1 and the product name 2-nitro-1-(oxiran-2-ylmethyl)-1H-imidazole represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound has garnered considerable attention due to its unique structural features and potential applications in medicinal chemistry. The presence of both a nitro group and an oxirane ring in its molecular framework imparts distinct reactivity, making it a valuable scaffold for drug discovery and development.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of imidazole derivatives due to their broad spectrum of biological activities. Imidazole-based compounds are known for their role in various therapeutic areas, including antifungal, antiviral, and anticancer treatments. The nitro group in 2-nitro-1-(oxiran-2-ylmethyl)-1H-imidazole introduces electrophilic characteristics, facilitating various chemical transformations that can be exploited in synthetic chemistry. This property is particularly useful in the development of prodrugs or intermediates that require selective activation under physiological conditions.

The oxirane ring, also known as an epoxide, is another critical feature of this compound. Epoxides are highly reactive intermediates that can undergo ring-opening reactions with nucleophiles, allowing for the introduction of diverse functional groups. This reactivity makes 2-nitro-1-(oxiran-2-ylmethyl)-1H-imidazole a versatile building block for constructing more complex molecules. For instance, the oxirane ring can be opened by amines or thiols to form ethers or thioethers, respectively, which are common motifs in drug molecules.

Recent studies have highlighted the potential of nitro-substituted imidazoles as pharmacophores in medicinal chemistry. The nitro group can be reduced to an amine under specific conditions, which can alter the electronic properties of the molecule and influence its biological activity. This redox chemistry is particularly relevant in the development of prodrug strategies, where the nitro group serves as a handle for controlled release of active species in vivo. For example, 2-nitro-1-(oxiran-2-ylmethyl)-1H-imidazole could be designed to release a bioactive imidazole derivative after enzymatic reduction.

The structural motif of 2-nitro-1-(oxiran-2-ylmethyl)-1H-imidazole also suggests potential applications in material science and catalysis. The combination of an imidazole ring with an oxirane group creates a molecule that can act as a ligand or a catalyst precursor. Imidazole derivatives are well-known for their ability to coordinate with metals, forming stable complexes that can be used in various catalytic processes. The nitro group further enhances this potential by providing additional interaction sites with transition metals.

In terms of synthetic methodologies, 2-nitro-1-(oxiran-2-ylmethyl)-1H-imidazole offers several advantages due to its reactive functional groups. The nitro group can be selectively modified using various reagents, such as metal hydrides or reducing agents, while the oxirane ring can undergo controlled ring-opening reactions with appropriate nucleophiles. This dual reactivity allows for the construction of complex molecular architectures with high precision.

The pharmaceutical industry is increasingly leveraging computational chemistry and machine learning techniques to accelerate drug discovery processes. These advanced tools enable researchers to predict the biological activity and optimize the structure of candidate compounds before experimental synthesis. In this context, 2-nitro-1-(oxiran-2-ylmethyl)-1H-imidazole serves as an excellent starting point for virtual screening and design of novel therapeutic agents. Its unique structural features make it a promising candidate for further exploration using these computational methods.

Moreover, the growing interest in green chemistry has prompted researchers to develop sustainable synthetic routes for pharmaceutical intermediates. The use of 2-nitro-1-(oxiran-2-ylmethyl)-1H-imidazole as a building block aligns with these principles by offering opportunities for atom-economical reactions and minimal waste generation. For instance, catalytic methods that involve transition metal complexes can be employed to achieve selective transformations without excessive byproduct formation.

Future research directions may explore the pharmacological properties of derivatives derived from 2-nitro-1-(oxiran-2-ylmethyl)-1H-imidazole. By modifying either the nitro group or the oxirane ring, chemists can generate libraries of compounds with tailored biological activities. These derivatives could be screened for their efficacy against various diseases, including cancer, infectious diseases, and inflammatory disorders.

The versatility of 2-nitro-1-(oxiran-2-ylmethyl)-1H-imidazole also extends to its potential use in agrochemical applications. Imidazole derivatives have been reported to exhibit herbicidal and fungicidal properties, making them valuable candidates for developing new crop protection agents. The nitro group and oxirane ring provide opportunities for designing molecules that interact specifically with target enzymes or receptors in plants or pathogens.

In conclusion, 2-nitro-1-(oxiran-2-ylmethyl)-1H-imidazole (CAS No. 13551-90-1) is a multifaceted compound with significant potential in pharmaceutical chemistry and beyond. Its unique structural features enable diverse chemical transformations and biological activities, making it a valuable scaffold for drug discovery and material science applications. As research continues to evolve, this compound is likely to play an increasingly important role in developing innovative solutions across multiple scientific disciplines.

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